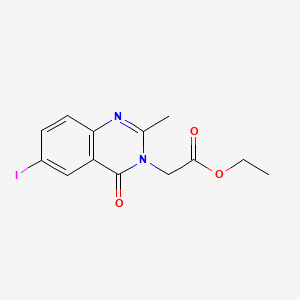
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester typically involves the reaction of 6-iodo-2-methyl-4-oxo-4H-quinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under mild conditions.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of substituted quinazoline derivatives.
Oxidation and Reduction: Formation of quinazoline N-oxides and dihydroquinazolines.
Condensation Reactions: Formation of imines and enamines.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Iodo-2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
- 3-(6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester exhibits unique properties due to the presence of the acetic acid ester group. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, the iodine atom provides a site for further functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
40889-49-4 |
|---|---|
Molekularformel |
C13H13IN2O3 |
Molekulargewicht |
372.16 g/mol |
IUPAC-Name |
ethyl 2-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H13IN2O3/c1-3-19-12(17)7-16-8(2)15-11-5-4-9(14)6-10(11)13(16)18/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
NVOSXYMQOSHVGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
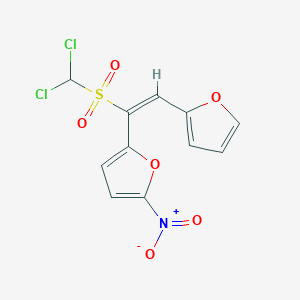




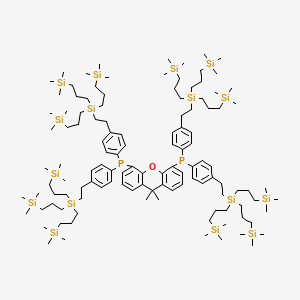
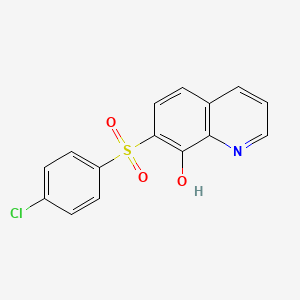

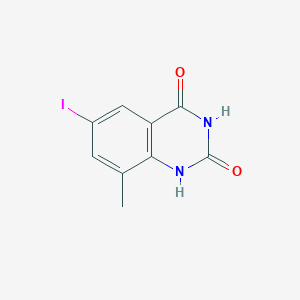
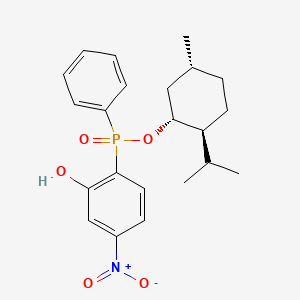

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)

